![molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4](/img/structure/B2375751.png)

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

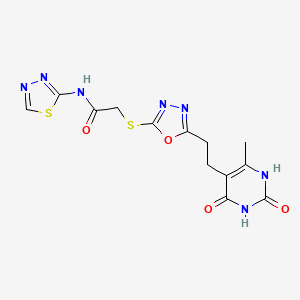

Molecular Structure Analysis

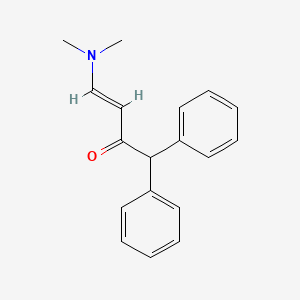

The molecular structure of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is represented by the linear formula C14H18N2O3 . The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is 262.31 .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Catalysis Research has demonstrated the use of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and similar compounds in stereoselective synthesis. For instance, benzyl carbamates undergo syn-carbolithiation reactions, producing configurationally stable lithiated benzyl carbamates. This process, particularly when carried out in the presence of chiral diamines, offers moderate enantiofacial differentiation, which is crucial in the synthesis of stereochemically complex molecules (Peters et al., 2002).

Catalytic Applications in Organic Synthesis Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have also been employed in catalytic reactions. For instance, the intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates catalyzed by Au(I) compounds have been shown to effectively form piperidine and oxygen heterocycles, respectively (Zhang et al., 2006).

Cholinesterase Inhibition and Potential Therapeutic Applications Silicon-based carbamate derivatives, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate analogs, have been synthesized and studied for their inhibitory activity against acetyl- and butyrylcholinesterase (AChE/BChE). These studies are significant for understanding the mechanism of action of potential therapeutic agents (Bąk et al., 2019).

Mechanochemical Synthesis Methods Mechanochemical methods have been used for the synthesis of carbamates, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives. This approach is recognized for its eco-friendly nature and enhancement of reactivity under mild conditions (Lanzillotto et al., 2015).

Neurological Research In neurological research, the synthesis and characterization of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have been crucial in the development of selective neuronal nicotinic receptor (NNR) agonists. These compounds play a significant role in understanding and potentially treating neurological disorders (Ji et al., 2005).

Chemical Kinetics and Reaction Mechanisms The kinetics of reactions involving benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and related compounds have been extensively studied. For example, the oxidation kinetics of substituted benzyl alcohols by ethyl chlorocarbamate provides insights into reaction mechanisms and the influence of substituents on reaction rates (Jain & Banerji, 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPBCOWVHMRKRL-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)

![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)